

A Comprehensive Spectroscopic Analysis of (S)-tetrahydro-2H-pyran-3-amine hydrochloride

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Compound of Interest

Compound Name: (S)-tetrahydro-2H-pyran-3-amine
hydrochloride

Cat. No.: B1398153

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Abstract: This technical guide provides a detailed spectroscopic characterization of **(S)-tetrahydro-2H-pyran-3-amine hydrochloride** (CAS No: 1245724-46-2), a chiral building block of significant interest in medicinal chemistry and organic synthesis.[1] As a key intermediate, a thorough understanding of its structural and analytical properties is paramount for its effective application in drug discovery and development. This document consolidates and interprets data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental design and data interpretation. Protocols are presented as self-validating systems to ensure reproducibility and scientific rigor, grounded in authoritative references.

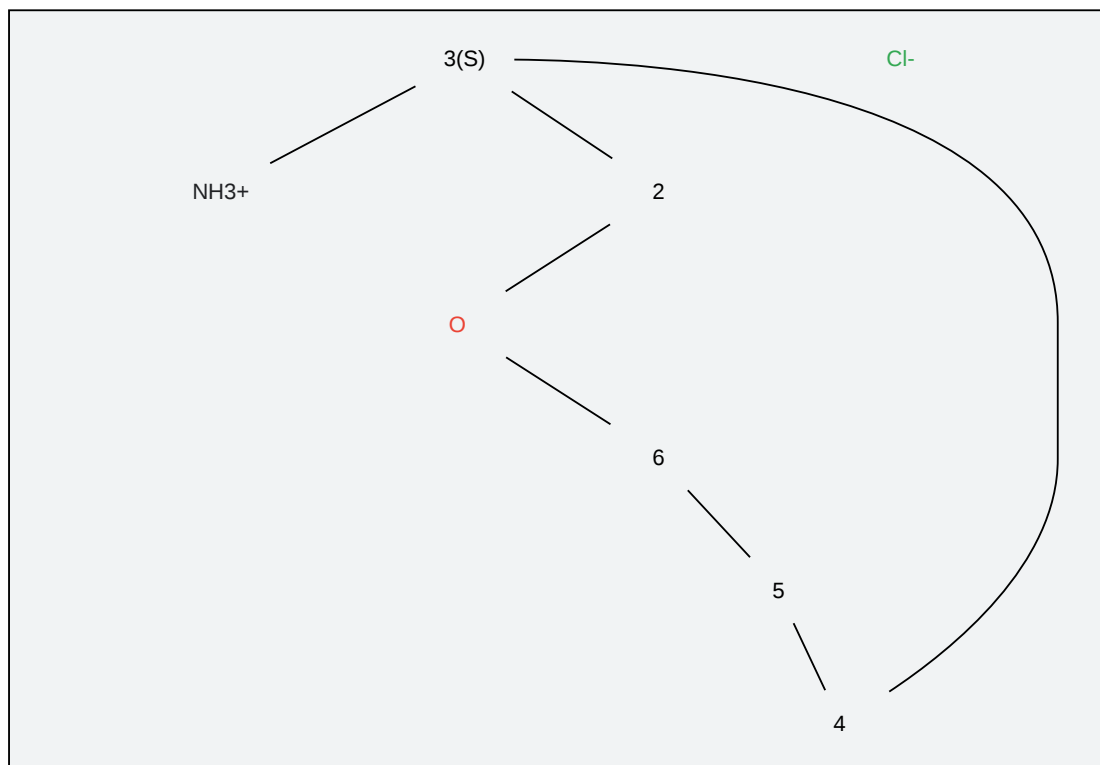
Introduction: The Molecular Profile

(S)-tetrahydro-2H-pyran-3-amine hydrochloride is a chiral amine featuring a tetrahydropyran ring, a structural motif prevalent in numerous natural products and pharmacologically active molecules. The presence of the stereogenic center at the C3 position makes it a valuable synthon for creating complex molecular architectures with specific stereochemistry, which is often critical for biological activity.[2] The hydrochloride salt form enhances the compound's aqueous solubility and stability, making it amenable to a variety of reaction conditions and biological assays.[2]

This guide serves as a foundational reference for scientists, providing the essential spectroscopic data required to confirm the identity, purity, and structure of this versatile

chemical entity.

Figure 1. Molecular Structure



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Caption: Molecular structure of **(S)-tetrahydro-2H-pyran-3-amine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For **(S)-tetrahydro-2H-pyran-3-amine hydrochloride**, both ^1H and ^{13}C NMR provide a definitive fingerprint of its constitution and stereochemistry.

^1H NMR Spectral Analysis

The ^1H NMR spectrum was acquired in deuterium oxide (D_2O), a common practice for amine salts to ensure solubility and to exchange the acidic ammonium protons (N-H), which simplifies the spectrum by removing their signals and associated couplings.

Table 1: ^1H NMR Data (400 MHz, D_2O)[2]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale for Chemical Shift and Multiplicity
3.85	dd, J = 11.3, 2.1 Hz	1H	H-2ax	Located on the carbon adjacent to the ring oxygen (C2), this axial proton is significantly deshielded. The large coupling (11.3 Hz) is typical for an axial-axial interaction, and the smaller coupling (2.1 Hz) is from an axial-equatorial interaction.
3.72–3.68	m	2H	H-6eq/H-6ax	These protons on the carbon adjacent to the ring oxygen (C6) are also deshielded. They appear as a complex multiplet due to geminal and vicinal couplings.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale for Chemical Shift and Multiplicity
3.15	tt, J = 10.2, 4.5 Hz	1H	H-3	This proton is on the carbon bearing the ammonium group (C3), causing a downfield shift. The triplet of triplets (tt) arises from coupling to the two protons on C2 and the two protons on C4.
2.10–1.95	m	2H	H-4eq/H-4ax	Protons on the C4 carbon, appearing as a complex multiplet.

| 1.80–1.65 | m | 2H | H-5eq/H-5ax | Protons on the C5 carbon, appearing as a complex multiplet. These are the most upfield signals as they are furthest from the electron-withdrawing oxygen and nitrogen atoms. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: ¹³C NMR Data (100 MHz, D₂O)[[2](#)]

Chemical Shift (δ) ppm	Assignment	Rationale for Chemical Shift
72.8	C-2	This carbon is directly attached to the electronegative ring oxygen, resulting in a significant downfield shift.
68.4	C-6	Also attached to the ring oxygen, this carbon is strongly deshielded.
58.1	C-3	Attached to the electron-withdrawing ammonium group, this carbon is deshielded and shifted downfield.
32.5	C-4	A standard aliphatic carbon, its chemical shift is influenced by its proximity to the C3 carbon.

| 24.9 | C-5 | This aliphatic carbon is the least affected by the heteroatoms and thus has the most upfield chemical shift. |

Experimental Protocol for NMR Acquisition

A robust and reproducible protocol is critical for obtaining high-quality NMR data.



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Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrational transitions of a molecule and is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

While an experimental spectrum is not provided, the key vibrational modes for **(S)-tetrahydro-2H-pyran-3-amine hydrochloride** can be predicted based on its functional groups. The hydrochloride form is critical; the primary amine is protonated to an ammonium salt (R-NH_3^+).

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Functional Group	Vibrational Mode	Expected Appearance
3200–2800	R-NH_3^+	N-H Stretch	Very broad, strong absorption, often with multiple sub-peaks (overtone bands). This is a hallmark of an ammonium salt. [3] [4]
2950–2850	C-H (Aliphatic)	C-H Stretch	Medium to strong, sharp peaks.
1600–1500	R-NH_3^+	N-H Bend (Asymmetric & Symmetric)	Medium to strong, broad peaks.
1150–1050	C-O-C (Ether)	C-O Stretch (Asymmetric)	Strong, prominent peak, characteristic of the tetrahydropyran ring. [5]

| ~1050 | C-N | C-N Stretch | Medium to weak, often difficult to distinguish in the fingerprint region. |

Experimental Protocol for FT-IR (ATR) Acquisition

Attenuated Total Reflectance (ATR) is a common, simple technique for acquiring IR spectra of solid samples.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and acquiring a background spectrum.
- **Sample Application:** Place a small amount of the solid **(S)-tetrahydro-2H-pyran-3-amine hydrochloride** powder directly onto the ATR crystal.
- **Pressure Application:** Lower the ATR press to ensure firm and even contact between the sample and the crystal.
- **Data Acquisition:** Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- **Cleaning:** Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Electrospray Ionization (ESI-MS) Analysis

ESI is a soft ionization technique ideal for polar molecules like amine hydrochlorides, typically showing the protonated molecular ion of the free base.

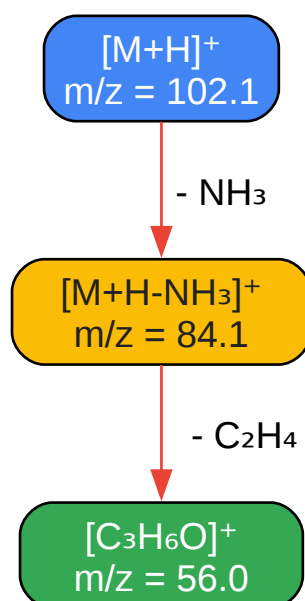
Table 4: ESI-MS Data^[2]

m/z	Assignment	Rationale
102.1	$[M+H]^+$ (free base)	The observed mass corresponds to the free amine ($C_5H_{11}NO$, MW = 101.15) plus a proton. The calculated m/z for $[C_5H_{12}NO]^+$ is 102.09.
84.1	$[M+H-NH_3]^+$	This fragment corresponds to the loss of ammonia (17 Da) from the protonated molecular ion, a characteristic fragmentation for primary amines.

| 56.0 | $[C_3H_6O]^+$ | Represents a further fragmentation of the ring structure. |

Proposed Fragmentation Pathway

The fragmentation can be rationalized as an initial, characteristic loss of ammonia followed by cleavage of the pyran ring.



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Caption: Proposed ESI-MS fragmentation pathway.

Experimental Protocol for ESI-MS Acquisition

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid to ensure protonation.
- **Infusion:** Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$) using a syringe pump.
- **Instrument Parameters:** Operate the mass spectrometer in positive ion mode. Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal for the ion of interest.
- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da).

Summary of Spectroscopic Data

Table 5: Consolidated Spectroscopic Data for **(S)-tetrahydro-2H-pyran-3-amine hydrochloride**

Technique	Key Observations
^1H NMR	(400 MHz, D_2O , δ ppm): 3.85 (dd, 1H), 3.72–3.68 (m, 2H), 3.15 (tt, 1H), 2.10–1.95 (m, 2H), 1.80–1.65 (m, 2H).[2]
^{13}C NMR	(100 MHz, D_2O , δ ppm): 72.8, 68.4, 58.1, 32.5, 24.9.[2]
IR	Predicted peaks (cm^{-1}): 3200-2800 (broad, R-NH_3^+ stretch), 2950-2850 (C-H stretch), 1600-1500 (N-H bend), 1150-1050 (strong, C-O-C stretch).

| ESI-MS | m/z : 102.1 ($[\text{M}+\text{H}]^+$), 84.1 ($[\text{M}+\text{H}-\text{NH}_3]^+$).[2] |

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